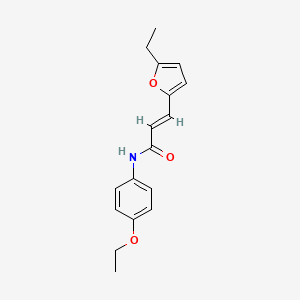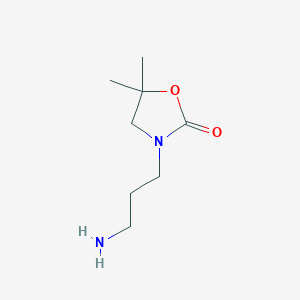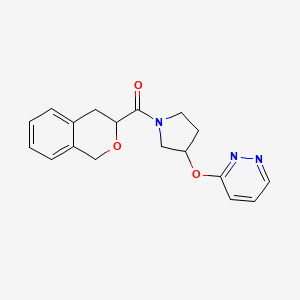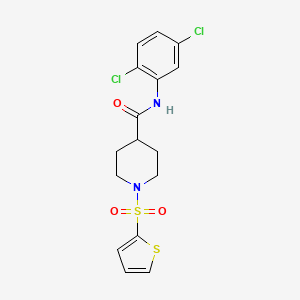
4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely to exhibit significant interest in fields such as medicinal chemistry and materials science due to its structural complexity and functional group diversity. Compounds with similar structures have been studied for their potential biological activities and chemical properties.
Synthesis Analysis
Synthesis of related compounds often involves multistep reactions, including condensation, cyclocondensation, and heterocyclization, utilizing various catalysts and reagents to introduce specific functional groups and achieve complex molecular architectures (Lamphon et al., 2004).
Molecular Structure Analysis
Structural analysis of similar compounds typically employs techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their molecular geometry, confirm the presence of specific functional groups, and understand the spatial arrangement of atoms (Ganapathy et al., 2015).
Chemical Reactions and Properties
Compounds with morpholine, pyridine, and pyrrolone moieties often participate in various chemical reactions, including nucleophilic substitution, addition reactions, and the formation of heterocyclic rings. Their reactivity is influenced by the electronic properties of the functional groups, which can be exploited in synthetic chemistry for the development of new compounds (Procopiou et al., 2018).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in drug formulation or material science. These properties are determined by their molecular structure and intermolecular interactions (Yoon et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the functional groups present in the molecule. Studies on similar compounds provide insights into their potential reactivity patterns and stability profiles, which are important for their application in chemical syntheses and pharmaceutical development (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
4-(2,4-Dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is involved in the synthesis of various heterocyclic compounds, showing potential in pharmaceutical applications. For instance, it has been used in the synthesis of antitubercular and antifungal compounds, indicating its role in developing treatments for infectious diseases (Syed et al., 2013). Additionally, it is involved in generating structurally diverse libraries of compounds, which can be pivotal in discovering new therapeutic agents (Roman, 2013).
Chemical Reactions and Derivatives
This compound plays a significant role in various chemical reactions, leading to the formation of numerous derivatives. For instance, its reactions with different amines have led to the creation of compounds with potential pharmacological activities (Bijev et al., 2003). These derivatives could be explored further for their medicinal properties.
Role in Heterocyclic Chemistry
In heterocyclic chemistry, this compound is crucial for the synthesis of various heterocyclic structures. It is used in reactions that yield products like pyrazolines, pyridines, and benzodiazepines, showcasing its versatility in creating a range of chemical structures (Ho & Suen, 2013).
Potential in Drug Discovery
The use of 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one in the synthesis of novel compounds implies its potential in drug discovery. Its involvement in creating compounds with antibacterial activity, particularly against Gram-negative organisms, highlights its significance in medicinal chemistry (Genin et al., 2000).
Eigenschaften
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-13-20(30-14(2)23-13)18(26)16-17(15-4-3-5-22-12-15)25(21(28)19(16)27)7-6-24-8-10-29-11-9-24/h3-5,12,17,27H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCJEGYWJYSSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)

![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)



![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)
![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)